molecular formula C5H8N4O B6265913 3-azidopiperidin-2-one CAS No. 33693-61-7

3-azidopiperidin-2-one

Cat. No.: B6265913
CAS No.: 33693-61-7
M. Wt: 140.1
InChI Key:
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Description

3-Azidopiperidin-2-one is a heterocyclic compound that features a six-membered ring containing one nitrogen atom and an azido group attached to the third carbon. This compound is a derivative of piperidin-2-one, which is a versatile building block in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopiperidin-2-one typically involves the azidation of piperidin-2-one derivatives. One common method is the nucleophilic substitution reaction where a halogenated piperidin-2-one reacts with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help in maintaining precise reaction conditions and minimizing the risk of explosive decomposition .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted piperidin-2-one derivatives.

    Reduction: 3-Aminopiperidin-2-one.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

3-Azidopiperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-azidopiperidin-2-one largely depends on its chemical reactivity. The azido group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets. For instance, in cycloaddition reactions, the azido group forms triazoles that can bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 3-Azidopiperidin-2-one is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

33693-61-7

Molecular Formula

C5H8N4O

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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